molecular formula C6H11N3O2S B13071579 3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine

3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13071579
M. Wt: 189.24 g/mol
InChI Key: LVFUTTQLWXAAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methanesulfonylmethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base such as triethylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonylmethyl group, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group at the 4-position.

    4-Methyl-1H-pyrazol-5-amine: Lacks the methanesulfonylmethyl group.

    3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazole: Lacks the amine group at the 5-position.

Uniqueness

3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the methanesulfonylmethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

4-methyl-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C6H11N3O2S/c1-4-5(3-12(2,10)11)8-9-6(4)7/h3H2,1-2H3,(H3,7,8,9)

InChI Key

LVFUTTQLWXAAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.